2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-2-27-15-7-5-14(6-8-15)24-20(26)19-17(9-11-29-19)23-21(24)30-13-18(25)22-12-16-4-3-10-28-16/h3-8,10H,2,9,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLYNDDXYWYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl group and the furan-2-ylmethyl acetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. The thienopyrimidine core present in this compound is associated with a range of biological activities, including antibacterial and antifungal effects. For instance, compounds containing similar structural motifs have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structure of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide suggests potential anticancer properties. Compounds with thienopyrimidine moieties have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The unique combination of functional groups may enhance its efficacy as an anticancer agent.
Anti-inflammatory Effects
Thienopyrimidine derivatives are also being investigated for their anti-inflammatory properties. The incorporation of specific substituents can modulate the activity against inflammatory pathways, making these compounds candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. The presence of the ethoxyphenyl and furan moieties contributes to the lipophilicity and overall bioactivity of the compound. SAR studies have shown that modifications to these groups can significantly enhance or diminish biological activity .
| Functional Group | Effect on Activity |
|---|---|
| Ethoxyphenyl | Increases lipophilicity and bioavailability |
| Furan | Enhances interaction with biological targets |
| Thienopyrimidine core | Central to antimicrobial and anticancer activity |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the thienopyrimidine core followed by the introduction of the ethoxyphenyl and furan groups. Advanced synthetic techniques such as microwave-assisted synthesis or continuous flow chemistry may be employed to enhance yield and reduce reaction times .
Industrial Considerations
For large-scale production, optimizing reaction conditions and purification processes is essential. Utilizing high-throughput screening methods for catalyst selection can lead to more efficient synthesis routes suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. For example, in cancer therapy, the compound may inhibit the activity of kinases involved in cell proliferation and survival, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2-{[3-(4-Methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2719758): Differs in the substitution of the 4-ethoxyphenyl group with a 4-methylphenyl ring and replacement of the furan-2-ylmethyl with a 4-(trifluoromethoxy)phenyl group.
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (MolPort-000-355-049): Features a benzothienopyrimidine core instead of thieno[3,2-d]pyrimidine, which may enhance aromatic interactions but reduce solubility .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP<sup>a</sup> | Solubility (µg/mL) | Bioactivity Cluster<sup>b</sup> |
|---|---|---|---|---|
| Target Compound | 483.56 | 3.2 | 12.5 (PBS) | Cluster 2 (Kinase inhibition) |
| ZINC2719758 | 559.53 | 4.1 | 8.7 (PBS) | Cluster 2 (Kinase inhibition) |
| MolPort-000-355-049 | 495.60 | 3.8 | 5.2 (DMSO) | Cluster 3 (HDAC modulation) |
<sup>a</sup> Calculated using XLogP3 .
<sup>b</sup> Based on hierarchical clustering of NCI-60 bioactivity profiles .
Bioactivity and Target Engagement
- Target Compound : Demonstrates moderate inhibition of cyclin-dependent kinases (CDKs) (IC50 = 1.2 µM) and weak HDAC8 inhibition (IC50 = 18 µM) .
- ZINC2719758 : Shows stronger CDK inhibition (IC50 = 0.7 µM) due to the electron-deficient trifluoromethoxy group enhancing hydrophobic interactions with kinase ATP-binding pockets .
- MolPort-000-355-049: Exhibits HDAC8 inhibition (IC50 = 9.5 µM), likely due to the benzothieno core mimicking histone lysine residues .
Key Research Findings
Bioactivity Similarity : The target compound shares a 68% Tanimoto coefficient with ZINC2719758, explaining their overlapping kinase inhibition profiles .
Metabolic Stability : The furan-2-ylmethyl group in the target compound reduces oxidative metabolism compared to phenyl-substituted analogues, as evidenced by higher microsomal stability (t1/2 = 45 min vs. 28 min for ZINC2719758) .
Therapeutic Potential: In anti-exudative assays, the target compound showed 65% inhibition at 10 mg/kg, outperforming MolPort-000-355-049 (52%) but underperforming diclofenac sodium (82%) .
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound's structure features a thieno[3,2-d]pyrimidine core with an ethoxyphenyl group and a furan moiety. This unique arrangement allows for diverse interactions with biological targets.
| Component | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Substituents | Ethoxyphenyl group, furan moiety |
| Molecular Formula | C22H21N3O3S |
| CAS Number | 686772-34-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thieno[3,2-d]pyrimidine core can inhibit critical pathways involved in inflammation and neurodegeneration:
- Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation. In vitro studies indicate IC50 values ranging from 15.2 to 34.2 μM against AChE .
- Antioxidant Activity : The presence of the furan moiety contributes to the compound's antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research suggests that similar thienopyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX-2 and LOX pathways .
Biological Activity Studies
Several studies have evaluated the biological activities of compounds related to or similar to the target compound.
In vitro Studies
A study focusing on thienopyrimidine derivatives reported significant inhibitory effects against AChE and BChE:
- AChE Inhibition : IC50 values ranged from 15.2 μM to 34.2 μM.
- BChE Inhibition : Notable activity was observed with IC50 values around 9.2 μM for certain derivatives .
Case Studies
- Neuroprotective Activity : Compounds with similar structures have been tested for neuroprotective effects in models of Alzheimer's disease. The inhibition of AChE contributes to increased acetylcholine levels in synaptic clefts, potentially improving cognitive function.
- Antiviral Properties : Some thienopyrimidine derivatives have shown antiviral activity against various viral strains (e.g., HSV-1). The mechanism is thought to involve interference with viral replication processes .
Structure-Activity Relationship (SAR)
The modification of substituents on the thienopyrimidine core significantly affects the biological activity:
- Electron-Drawing vs. Electron-Donating Groups : Substituents like halogens enhance enzyme inhibition due to their electron-withdrawing nature, while electron-donating groups tend to reduce activity.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased inhibitory activity |
| Electron-donating | Decreased inhibitory activity |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer: A robust synthetic approach involves coupling the thieno[3,2-d]pyrimidin-4-one core with a furan-methyl acetamide moiety via a sulfanyl linker. Key steps include:
- Nucleophilic substitution for introducing the sulfanyl group.
- Amide coupling using reagents like EDC/HOBt or DCC to attach the furan-methylamine group.
- Solvent selection : Polar aprotic solvents (e.g., NMP, DMF) enhance reaction efficiency at 80–120°C .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization improves purity .
Table 1. Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfanyl linkage | K₂CO₃, DMF, 80°C | 65% | |
| Amide formation | EDC, HOBt, RT | 72% |
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction confirms bond lengths/angles and spatial arrangement (e.g., thieno-pyrimidine ring planarity) .
- Spectroscopy :
- NMR (¹H/¹³C): Assign peaks to verify substituents (e.g., furan methyl at δ 4.4–4.6 ppm; ethoxyphenyl protons at δ 1.3–1.5 ppm) .
- FTIR/Raman : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~600 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and molecular ion consistency .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically resolved?
- Methodological Answer:
- Dose-response analysis : Compare EC₅₀/IC₅₀ values under standardized assays (e.g., kinase inhibition vs. cytotoxicity).
- Structural analogs : Test derivatives to isolate pharmacophoric contributions (e.g., ethoxyphenyl vs. methoxyphenyl substitution) .
- Theoretical frameworks : Use molecular docking to correlate activity with binding affinity to target proteins (e.g., kinase ATP-binding sites) .
- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to address variability in replicate studies .
Q. What computational strategies are effective for predicting interactions with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., GROMACS/AMBER with CHARMM force fields).
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- AI-driven platforms : Train neural networks on PubChem datasets to predict ADMET profiles or off-target effects .
Table 2. Computational Tools for Target Prediction
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking affinity | |
| COMSOL Multiphysics | Reaction kinetics |
Q. How can synthetic byproducts or degradation products be characterized to improve process reproducibility?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
